molecular formula C8H11NaO4 B13484648 Sodium 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Sodium 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B13484648
M. Wt: 194.16 g/mol
InChI Key: JCTRJTBZULWDHU-UHFFFAOYSA-M
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Description

Sodium 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[211]hexane-4-carboxylate is a chemical compound with a unique bicyclic structureThe compound’s molecular formula is C₇H₉NaO₄, and it has a molecular weight of 180.14 g/mol .

Properties

Molecular Formula

C8H11NaO4

Molecular Weight

194.16 g/mol

IUPAC Name

sodium;3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

InChI

InChI=1S/C8H12O4.Na/c1-7-3-8(4-7,6(10)11)5(2-9)12-7;/h5,9H,2-4H2,1H3,(H,10,11);/q;+1/p-1

InChI Key

JCTRJTBZULWDHU-UHFFFAOYSA-M

Canonical SMILES

CC12CC(C1)(C(O2)CO)C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves several steps. One common method is the photochemical [2 + 2] cycloaddition reaction, which is used to create the bicyclic structure . This reaction typically requires specific conditions, such as the use of a mercury lamp and specialized glassware .

Industrial Production Methods

Industrial production of this compound may involve scaling up the photochemical reaction using continuous flow reactors to ensure consistent and efficient production. The reaction conditions, such as temperature and light intensity, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) undergoes oxidation with reagents like potassium permanganate (KMnO₄) . This reaction typically converts the hydroxymethyl group into a carboxylic acid derivative, though specific yields and conditions remain proprietary.

Reduction Reactions

Reductive transformations target the carboxylate moiety. Lithium aluminum hydride (LiAlH₄) reduces the carboxylate to a primary alcohol, generating the corresponding bicyclic alcohol derivative. Reaction conditions require anhydrous environments to avoid side reactions.

Substitution Reactions

The carboxylate group participates in nucleophilic substitution with reagents such as alkyl halides or acyl chlorides, forming ester or amide derivatives. For example:

  • Reaction with methyl iodide yields the methyl ester analog.

  • Interaction with thionyl chloride (SOCl₂) converts the carboxylate to an acyl chloride intermediate.

Stability and Isomerization Potential

While direct isomerization data for this compound is limited, studies on structurally analogous oxetane-carboxylic acids (e.g., ) suggest that:

  • The carboxylate group may activate the bicyclic ring for isomerization under thermal or acidic conditions.

  • Proposed mechanisms involve dual activation of the oxetane ring and carboxylate, leading to ring-opening or rearrangement .

Reaction TypeReagents/ConditionsOutcome
OxidationKMnO₄ (aqueous, acidic)Hydroxymethyl → Carboxylic acid
ReductionLiAlH₄ (anhydrous ether)Carboxylate → Primary alcohol
SubstitutionR-X (alkyl halides, nucleophiles)Ester/amide formation

Scientific Research Applications

Sodium 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of sodium 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This interaction can affect various biological pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Sodium 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Biological Activity

Sodium 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a bicyclic compound with unique structural characteristics that influence its biological activity. This article reviews the compound's properties, mechanisms of action, and potential applications in biological systems, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound has the following structural formula:

C8H12O4Na\text{C}_8\text{H}_{12}\text{O}_4\text{Na}

  • Molecular Weight : 172.18 g/mol
  • CAS Number : 2247101-96-6

Its bicyclic structure allows it to interact with various biological targets, making it a valuable tool in medicinal chemistry and drug development.

The biological activity of this compound is primarily attributed to its ability to mimic ortho-substituted benzene rings, which facilitates interactions with various molecular targets. The compound can undergo several types of chemical reactions, including:

  • Oxidation : Modifying functional groups to enhance biological activity.
  • Reduction : Altering properties that may affect bioavailability.
  • Substitution : Allowing for the synthesis of derivatives with tailored effects.

These reactions contribute to its potential therapeutic applications, particularly in targeting specific pathways involved in disease processes.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related bicyclic compounds have shown effectiveness against various pathogens, including bacteria and fungi, suggesting that this compound may share similar activities due to its structural features .

Cytotoxic Effects

In vitro studies have demonstrated that sodium salts of bicyclic compounds can induce cytotoxic effects in cancer cell lines. The mechanism often involves the disruption of cellular processes leading to apoptosis. Specific studies have highlighted the potential of these compounds in cancer therapy by targeting tumor cells while sparing normal cells .

Enzyme Inhibition

This compound may also function as an enzyme inhibitor. Research indicates that similar compounds can inhibit key enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes, such as managing metabolic disorders or cancer .

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Properties Demonstrated significant inhibition of bacterial growth in vitro using derivatives of bicyclic compounds .
Cytotoxicity Assay Showed selective cytotoxicity against cancer cell lines with minimal effects on normal cells .
Enzyme Activity Inhibition Identified inhibition of specific metabolic enzymes, suggesting potential applications in drug design .

Q & A

Q. What experimental designs validate reaction mechanisms in bicyclic systems?

  • Methodological Answer : Isotopic labeling (e.g., 18^{18}O in ester groups) and kinetic isotope effects (KIE) studies distinguish between concerted vs. stepwise pathways. For example, 13^{13}C-labeling in thermolysis of ethyl 2-oxabicyclohexane carboxylates confirmed retro-Diels-Alder fragmentation as the dominant pathway .

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